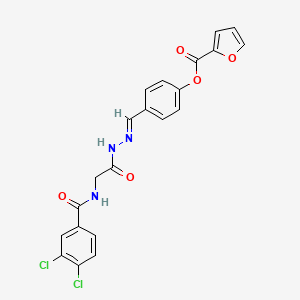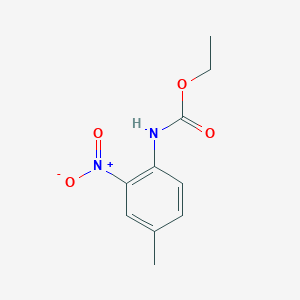![molecular formula C16H14F3N3O2 B11944408 N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)
N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, which is known for its influence on the chemical and biological properties of molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide typically involves the reaction of 2-(trifluoromethyl)aniline with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like sodium hydride or organolithium compounds
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Sodium hydride, organolithium compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties .
Mecanismo De Acción
The mechanism of action of N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide
- 2-(trifluoromethoxy)phenylacetamide
- 4-chloro-3-(trifluoromethyl)phenylacetamide
Uniqueness
N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide is unique due to its specific trifluoromethyl group positioning, which significantly influences its chemical reactivity and biological activity. This positioning can enhance the compound’s stability and interaction with biological targets, making it a valuable molecule for various applications .
Propiedades
Fórmula molecular |
C16H14F3N3O2 |
|---|---|
Peso molecular |
337.30 g/mol |
Nombre IUPAC |
N-[4-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H14F3N3O2/c1-10(23)20-11-6-8-12(9-7-11)21-15(24)22-14-5-3-2-4-13(14)16(17,18)19/h2-9H,1H3,(H,20,23)(H2,21,22,24) |
Clave InChI |
CYHPKMCNJFHUMW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium;4-[(1S,2S,3aR,8bR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11944356.png)

![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)






![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
